molecular formula C18H17N5O B11134738 2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11134738
M. Wt: 319.4 g/mol
InChI Key: NXWBHLGEZGBWOS-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that features both an indole and a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and triazolopyridine intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole or triazolopyridine rings .

Scientific Research Applications

2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide apart is its unique combination of indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

2-indol-1-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H17N5O/c24-18(13-22-12-9-14-5-1-2-6-15(14)22)19-10-8-17-21-20-16-7-3-4-11-23(16)17/h1-7,9,11-12H,8,10,13H2,(H,19,24)

InChI Key

NXWBHLGEZGBWOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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